Thiadiazolyl carboxamide derivative 1

Anticancer activity Renal cell carcinoma Carbonic anhydrase inhibitor

Thiadiazolyl carboxamide derivative 1 is a spiro-acenaphthylene tethered N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide congener (C₂₀H₂₂N₄OS, MW 366.5 g/mol). The compound incorporates a 1,3,4-thiadiazole ring fused via a carboxamide linker to a 4-sulfamoylphenyl moiety and a spirocyclic acenaphthylene unit.

Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
Cat. No. B10836407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiadiazolyl carboxamide derivative 1
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCN(C1=NN=C(S1)C2=CC=C(C=C2)C(C)(C)C)C(=O)C3=CN=CC=C3
InChIInChI=1S/C20H22N4OS/c1-5-24(18(25)15-7-6-12-21-13-15)19-23-22-17(26-19)14-8-10-16(11-9-14)20(2,3)4/h6-13H,5H2,1-4H3
InChIKeyXMRKDXZDAAFZDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thiadiazolyl Carboxamide Derivative 1 – A Spirocyclic 1,3,4-Thiadiazole-2-Carboxamide with Documented Anticancer Activity


Thiadiazolyl carboxamide derivative 1 is a spiro-acenaphthylene tethered N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide congener (C₂₀H₂₂N₄OS, MW 366.5 g/mol) [1]. The compound incorporates a 1,3,4-thiadiazole ring fused via a carboxamide linker to a 4-sulfamoylphenyl moiety and a spirocyclic acenaphthylene unit. This architecture enables selective inhibition of tumor-associated carbonic anhydrase isoforms hCA IX and hCA XII while sparing the ubiquitous cytosolic isoforms hCA I and hCA II [1]. In vitro anticancer profiling across human tumor cell lines and normal fibroblasts has established a quantifiable therapeutic window relative to the standard chemotherapeutic doxorubicin [1].

Why Simple 1,3,4-Thiadiazole-2-Carboxamides Cannot Replace Thiadiazolyl Carboxamide Derivative 1


Conventional 1,3,4-thiadiazole-2-carboxamide analogs lack the spirocyclic acenaphthylene scaffold and the 4-sulfamoylphenyl substituent that jointly confer sub‑micromolar affinity for the tumor‑associated carbonic anhydrase isoforms hCA IX (IC₅₀ = 0.477 µM) and hCA XII (IC₅₀ = 1.933 µM) [1]. In the primary screening series, only derivative 1 (the spiro‑acenaphthylene congener) exhibited significant anticancer efficacy; all other evaluated spiro‑thiadiazole‑carboxamide variants were essentially inactive, demonstrating that the precise regiochemical and conformational features of derivative 1 are critical for target engagement and cellular activity [1]. Substituting derivative 1 with a generic 1,3,4-thiadiazole-2-carboxamide would therefore forfeit the carbonic‑anhydrase‑mediated selectivity and the differential cytotoxicity profile that distinguish this compound.

Head‑to‑Head Quantitative Differentiation of Thiadiazolyl Carboxamide Derivative 1 Against Doxorubicin and In‑Class Analogs


Superior Anticancer Potency Against Renal Cancer Cells: Compound 1 vs Doxorubicin

Thiadiazolyl carboxamide derivative 1 (compound 1) demonstrated significantly lower IC₅₀ than doxorubicin in the renal cancer cell line RXF393, indicating superior single‑agent potency in this tumor type [1]. In the colon HT29 line, derivative 1 was less potent than doxorubicin, whereas in melanoma LOX IMVI cells the two compounds exhibited comparable activity [1]. These cell‑line‑dependent potency differences highlight a tumor‑type selectivity pattern not achieved by the broad‑spectrum cytotoxic doxorubicin.

Anticancer activity Renal cell carcinoma Carbonic anhydrase inhibitor

Attenuated Toxicity Toward Normal Fibroblasts: Therapeutic Window Quantification

When evaluated against the normal human fibroblast line WI‑38, derivative 1 exhibited an IC₅₀ of 46.20 µM versus 18.13 µM for doxorubicin, corresponding to a 2.5‑fold lower toxicity toward non‑malignant cells [1]. The selectivity index (WI‑38 IC₅₀ / tumor cell IC₅₀) for RXF393 is 6.6 for derivative 1 compared with 1.3 for doxorubicin, indicating a substantially wider therapeutic window.

Selectivity index Normal cell toxicity Anticancer safety

Isoform‑Selective Carbonic Anhydrase Inhibition: Tumor‑Associated vs Cytosolic Isoforms

Derivative 1 inhibited the tumor‑associated isoforms hCA IX and hCA XII with IC₅₀ values of 0.477 µM and 1.933 µM, respectively, while requiring 15‑ and 26‑fold higher concentrations to inhibit the off‑target cytosolic isoforms hCA I (7.353 µM) and hCA II (12.560 µM) [1]. This selectivity profile is reversed relative to the standard CA inhibitor acetazolamide, which preferentially inhibits hCA I and hCA II.

Carbonic anhydrase Isoform selectivity Tumor-associated antigens

Comparable Apoptosis Induction with a Lower Necrosis Burden vs Doxorubicin

Flow-cytometric analysis of RXF393 cells treated with derivative 1 revealed 11.69 % early apoptosis, 19.78 % late apoptosis, and 3.66 % necrosis, compared with 9.91 %, 23.37 %, and 6.16 % for doxorubicin [1]. Derivative 1 produced a slightly higher early‑apoptotic fraction and a 1.7‑fold lower necrotic fraction, suggesting a cleaner apoptotic cell death with reduced inflammatory necrosis.

Apoptosis Necrosis Cell death mechanism

Series‑Internal Selectivity: Only the Spiro‑Acenaphthylene Congener Exhibits Anticancer Activity

Within the panel of spiro‑N‑(4‑sulfamoylphenyl)‑1,3,4‑thiadiazole‑2‑carboxamide derivatives synthesized and screened, only derivative 1—incorporating the spiro‑acenaphthylene unit—displayed significant anticancer efficacy across the tested tumor cell lines [1]. All other spiro‑thiadiazole‑carboxamide congeners were essentially inactive, demonstrating that the acenaphthylene substructure is indispensable for the observed biological activity.

Structure–activity relationship Spirocyclic scaffold Chemotype selectivity

G1 Phase Cell Cycle Arrest in Renal Cancer Cells

Cell cycle analysis of RXF393 cells treated with derivative 1 revealed a pronounced G1 phase arrest, indicating interference with the G1/S checkpoint transition [1]. Doxorubicin typically induces G2/M arrest, suggesting that derivative 1 operates through a distinct, potentially target‑specific mechanism rather than generic DNA intercalation.

Cell cycle arrest Renal cancer Mechanism of action

Recommended Application Scenarios for Thiadiazolyl Carboxamide Derivative 1 Based on Quantitative Differentiation Data


Renal Cell Carcinoma (RCC) Drug Discovery Programs Requiring Tumor‑Selective CA IX/ XII Inhibition

With a 1.9‑fold potency advantage over doxorubicin in RXF393 renal cancer cells (IC₅₀ = 7.01 µM vs 13.54 µM) and a 6.6‑fold selectivity index relative to normal WI‑38 fibroblasts, derivative 1 is ideally suited as a lead compound or tool molecule in RCC‑focused drug discovery [1]. Its sub‑micromolar inhibition of hCA IX (0.477 µM), a validated hypoxia‑inducible target in clear‑cell RCC, provides a defined molecular mechanism that can be exploited for biomarker‑driven patient stratification strategies [1].

Preclinical Toxicology Studies Requiring a Wider Therapeutic Window Than Doxorubicin

Derivative 1 exhibits a 2.5‑fold higher IC₅₀ in normal WI‑38 fibroblasts compared with doxorubicin (46.20 µM vs 18.13 µM) and induces 1.7‑fold less necrosis in tumor cells [1]. These properties make it a preferred candidate for in vivo maximum‑tolerated‑dose (MTD) and repeat‑dose toxicology studies where minimizing off‑target cytotoxicity and necrotic inflammation is critical for achieving meaningful efficacy readouts.

Carbonic Anhydrase Isoform‑Selectivity Profiling and Assay Development

The 15‑ to 26‑fold selectivity of derivative 1 for tumor‑associated hCA IX/ XII over cytosolic hCA I/ II [1] makes it a valuable reference inhibitor for developing isoform‑selective screening assays and for dissecting the biological roles of membrane‑bound CA isoforms in tumor acidosis, migration, and chemoresistance. It can serve as a positive control in CA inhibition panels where acetazolamide is unsuitable due to its opposite selectivity profile.

Mechanistic Studies of G1‑Phase‑Specific Cell Cycle Arrest in Cancer

Derivative 1 induces G1 phase arrest in RXF393 cells, distinguishing it from the G2/M arrest pattern of doxorubicin and other DNA‑damaging agents [1]. This property supports its use in cell‑cycle research aimed at understanding G1/S checkpoint regulation in renal cancer and in evaluating synergy with S‑phase‑ or G2/M‑active agents in rational combination regimens.

Quote Request

Request a Quote for Thiadiazolyl carboxamide derivative 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.